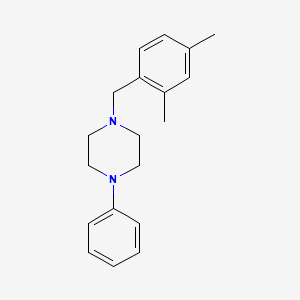
5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in the field of scientific research. BMB is a benzamide derivative that is often used as a reference compound in various studies due to its unique properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce inflammation. Additionally, 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide has been found to enhance cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. Additionally, 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide has been extensively studied, and its effects on various biological systems are well-documented. However, one limitation of 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide. One area of interest is the development of 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide and its potential therapeutic applications. Finally, 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide could be investigated as a potential treatment for other diseases, such as diabetes and cardiovascular disease.
In conclusion, 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide is a highly promising compound with a range of potential therapeutic applications. Its unique properties and well-documented effects make it an ideal reference compound for use in scientific research. Further studies are needed to fully understand the mechanism of action of 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide involves the reaction of 5-bromo-2-methoxyaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide as a white solid with a melting point of 216-220°C.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that play a key role in the development of these diseases.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-8-7-10(16)9-11(13)15(18)17-12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXZEUZVOCUJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)


![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5835835.png)



![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)

![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)